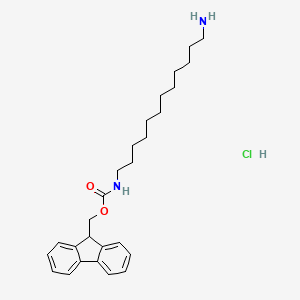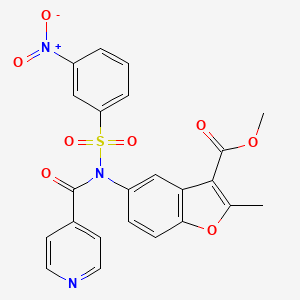![molecular formula C12H16FNO2S B2393238 N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethane-1-sulfonamide CAS No. 1209822-76-3](/img/structure/B2393238.png)
N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethane-1-sulfonamide, also known as FC-4-41, is a novel compound that has been synthesized for scientific research purposes. This compound has shown promising results in various studies, and it is expected to have a significant impact on the field of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethane-1-sulfonamide is not fully understood, but it is believed to interact with certain enzymes and receptors in the body. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and histone deacetylase, which are involved in various cellular processes. N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethane-1-sulfonamide has also been shown to bind to certain receptors, such as the sigma-1 receptor, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethane-1-sulfonamide has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethane-1-sulfonamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethane-1-sulfonamide is that it is relatively easy to synthesize and can be produced in large quantities in a laboratory setting. It has also been shown to have low toxicity and is well-tolerated in animal studies. However, one of the limitations of N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethane-1-sulfonamide is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects on the body.
Orientations Futures
There are many future directions for the study of N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethane-1-sulfonamide. One potential direction is the development of N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethane-1-sulfonamide as a therapeutic agent for the treatment of cancer, neurological disorders, and inflammation. Further research is needed to fully understand the mechanism of action of N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethane-1-sulfonamide and to identify its potential targets in the body. Additionally, the development of new derivatives of N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethane-1-sulfonamide may lead to the discovery of more potent and selective compounds for use in scientific research and potential therapeutic applications.
Conclusion
In conclusion, N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethane-1-sulfonamide is a novel compound that has shown promising results in various scientific research studies. It has potential as a therapeutic agent for the treatment of various diseases and has been used to study the mechanism of action of certain enzymes and receptors in the body. N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethane-1-sulfonamide has various biochemical and physiological effects in the body, and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis method of N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethane-1-sulfonamide involves the reaction of 1-(4-fluorophenyl)cyclopropanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N-methyl-ethane-1-sulfonamide in the presence of a base to yield N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethane-1-sulfonamide. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethane-1-sulfonamide has been used in various scientific research studies, particularly in the field of biochemistry and pharmacology. It has been shown to have potential as a therapeutic agent for the treatment of various diseases, such as cancer, neurological disorders, and inflammation. N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethane-1-sulfonamide has also been used to study the mechanism of action of certain enzymes and receptors in the body.
Propriétés
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2S/c1-2-17(15,16)14-9-12(7-8-12)10-3-5-11(13)6-4-10/h3-6,14H,2,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCNMXURFUTVAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1(CC1)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]ethanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)sulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2393160.png)

![Methyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-methoxyacetate](/img/structure/B2393162.png)

![5-bromo-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2393165.png)
![N-(5-chloro-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2393166.png)
![2-(1H-benzo[d]imidazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2393167.png)

![N-(2-chlorophenyl)-2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2393169.png)
![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2393172.png)
![N-[2-(Dimethylamino)-1-(3-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2393173.png)
![2,6-Difluoro-N-[2-hydroxy-2-(1-methylpyrrol-2-YL)ethyl]benzamide](/img/structure/B2393174.png)

